2-Bromo-5-chlorothiazole 2-Bromo-5-chlorothiazole
Brand Name: Vulcanchem
CAS No.: 16629-15-5
VCID: VC21273862
InChI: InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H
SMILES: C1=C(SC(=N1)Br)Cl
Molecular Formula: C3HBrClNS
Molecular Weight: 198.47 g/mol

2-Bromo-5-chlorothiazole

CAS No.: 16629-15-5

Cat. No.: VC21273862

Molecular Formula: C3HBrClNS

Molecular Weight: 198.47 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chlorothiazole - 16629-15-5

Specification

CAS No. 16629-15-5
Molecular Formula C3HBrClNS
Molecular Weight 198.47 g/mol
IUPAC Name 2-bromo-5-chloro-1,3-thiazole
Standard InChI InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H
Standard InChI Key FYKOEXGDJNPHQV-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)Br)Cl
Canonical SMILES C1=C(SC(=N1)Br)Cl

Introduction

Chemical Structure and Properties

2-Bromo-5-chlorothiazole, also known as 2-bromo-5-chloro-1,3-thiazole, is a thiazole derivative featuring two halogen atoms at specific positions on the heterocyclic ring. The molecule contains a five-membered ring with nitrogen and sulfur atoms, with bromine at the 2-position and chlorine at the 5-position. This unique structure contributes to its chemical reactivity and potential applications in various fields.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-5-chlorothiazole are summarized in the following table:

PropertyValue
CAS Number16629-15-5
Molecular FormulaC₃HBrClNS
Molecular Weight198.469 g/mol
Density2.0±0.1 g/cm³
Boiling Point216.7±13.0 °C at 760 mmHg
Flash Point84.8±19.8 °C
IUPAC Name2-bromo-5-chloro-1,3-thiazole

The compound's heterocyclic structure, containing both nitrogen and sulfur atoms, contributes to its stability while the halogen substituents provide sites for selective reactivity. The bromine at position 2 is particularly reactive toward nucleophilic substitution reactions, making this compound valuable as an intermediate in organic synthesis .

Structural Characteristics

The thiazole ring in 2-Bromo-5-chlorothiazole contains a nitrogen atom at position 3 and a sulfur atom between positions 1 and 5. This arrangement creates an electron-rich system that influences the reactivity patterns of the compound. The presence of both bromine and chlorine atoms as substituents provides multiple reactive sites that can be exploited in various chemical transformations, particularly in the synthesis of more complex molecules with biological activity.

Applications and Research Findings

2-Bromo-5-chlorothiazole and its derivatives have demonstrated significant utility across multiple scientific and industrial fields, with applications continuing to expand as research progresses.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of compounds with specific biological activities. While direct information about 2-Bromo-5-chlorothiazole itself is limited in the available research, its derivatives such as Ethyl 2-Bromo-5-chlorothiazole-4-carboxylate are documented to be used in:

  • Development of anti-inflammatory agents

  • Synthesis of antimicrobial compounds

  • Creation of pharmaceutical intermediates with targeted therapeutic properties

The reactive halogen substituents allow for further functionalization to produce compounds with enhanced medicinal properties, making this class of molecules valuable in drug discovery efforts.

Agricultural Applications

In agricultural chemistry, 2-Bromo-5-chlorothiazole derivatives contribute significantly to crop protection and pest management:

  • They serve as building blocks for pesticides with improved efficacy

  • They are used in the development of fungicides for crop protection

  • They enhance the effectiveness of agrochemicals that improve crop yield and quality

The heterocyclic structure combined with the halogen substituents provides a scaffold for designing molecules with specific pest-control properties, addressing the growing need for effective and environmentally conscious agricultural solutions.

Biochemical Research

In biochemical contexts, thiazole derivatives including brominated and chlorinated variants are studied for their interactions with biological systems:

  • They exhibit enzyme inhibition properties that can be exploited in drug development

  • They demonstrate receptor binding capabilities relevant to understanding disease mechanisms

  • They serve as tools for investigating biological pathways and molecular interactions

This research contributes to our understanding of how structural modifications influence biological activity, potentially leading to more effective therapeutic interventions.

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